molecular formula C36H32Cl4N6O8 B021266 2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide] CAS No. 5567-15-7

2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]

Cat. No.: B021266
CAS No.: 5567-15-7
M. Wt: 818.5 g/mol
InChI Key: NKXPXRNUMARIMZ-UHFFFAOYSA-N
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Description

Pigment Yellow 83 is an organic compound classified as a diarylide pigment. It is widely used as a yellow colorant in various applications due to its bright, reddish-yellow hue and excellent tinting strength. The compound is known for its good lightfastness, heat resistance, and solvent resistance, making it a popular choice in the production of plastics, coatings, and inks .

Biochemical Analysis

Biochemical Properties

It is known that the compound is synthesized from three components, which suggests that it may interact with enzymes, proteins, and other biomolecules involved in these synthesis processes

Cellular Effects

It has been suggested that at temperatures above 200°C, when incorporated in polymers, Pigment Yellow 83 may decompose to form measurable amounts of DCB, which is a suspect human carcinogen . This indicates that Pigment Yellow 83 could potentially influence cell function and cellular processes under certain conditions.

Molecular Mechanism

The compound is synthesized from three components, suggesting a complex mechanism of action involving multiple steps and interactions with various biomolecules

Temporal Effects in Laboratory Settings

It is known that the compound has good fastness to heat, solvents, and acids/alkali, indicating that it is stable under a variety of conditions

Dosage Effects in Animal Models

There is limited information available on the effects of different dosages of Pigment Yellow 83 in animal models. One study suggests that no adverse effects were seen after 4-7 weeks of oral administration of Pigment Yellow 12, a similar compound, at 1000 mg/kg/day, the highest dose tested

Metabolic Pathways

Given its complex structure and low solubility, it is likely that Pigment Yellow 83 interacts with various enzymes or cofactors during its synthesis

Transport and Distribution

It is known that the compound has good fastness to heat, solvents, and acids/alkali, suggesting that it may be stable and persistent in various environments

Subcellular Localization

A study on Monascus pigments, which are similar to Pigment Yellow 83, found that the proteins encoded by the pigments’ biosynthetic gene cluster were compartmentalized in various subcellular locations

Preparation Methods

Synthetic Routes and Reaction Conditions: Pigment Yellow 83 is synthesized from three main components. The process begins with the treatment of 2,5-dimethoxy-4-chloroaniline with diketene to produce an acetoacetylated aniline. This intermediate is then coupled with the bis diazonium salt obtained from 3,3’-dichlorobenzidine .

Industrial Production Methods: The industrial production of Pigment Yellow 83 involves several steps:

Chemical Reactions Analysis

Types of Reactions: Pigment Yellow 83 primarily undergoes azo coupling reactions. It can also participate in substitution reactions due to the presence of chloro and methoxy groups on the aromatic rings.

Common Reagents and Conditions:

    Oxidation: Pigment Yellow 83 is relatively stable and does not easily undergo oxidation.

    Reduction: It can be reduced under strong reducing conditions, but this is not common in typical applications.

    Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.

Major Products: The primary product of these reactions is the pigment itself, which is used in various applications without significant modification .

Scientific Research Applications

Pigment Yellow 83 has a wide range of applications in scientific research and industry:

Comparison with Similar Compounds

Uniqueness: Pigment Yellow 83 stands out due to its bright reddish-yellow hue, high tinting strength, and excellent resistance properties. It is particularly valued in applications requiring high color strength and stability under various environmental conditions .

Properties

IUPAC Name

2-[[2-chloro-4-[3-chloro-4-[[1-(4-chloro-2,5-dimethoxyanilino)-1,3-dioxobutan-2-yl]diazenyl]phenyl]phenyl]diazenyl]-N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H32Cl4N6O8/c1-17(47)33(35(49)41-27-15-29(51-3)23(39)13-31(27)53-5)45-43-25-9-7-19(11-21(25)37)20-8-10-26(22(38)12-20)44-46-34(18(2)48)36(50)42-28-16-30(52-4)24(40)14-32(28)54-6/h7-16,33-34H,1-6H3,(H,41,49)(H,42,50)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXPXRNUMARIMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C(C(=O)NC1=CC(=C(C=C1OC)Cl)OC)N=NC2=C(C=C(C=C2)C3=CC(=C(C=C3)N=NC(C(=O)C)C(=O)NC4=CC(=C(C=C4OC)Cl)OC)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H32Cl4N6O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1021453
Record name C.I. Pigment Yellow 83
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Molecular Weight

818.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Dry Powder; Other Solid, Yellow powder; [Trust Chem MSDS]
Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-
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Record name C.I. Pigment Yellow 83
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CAS No.

5567-15-7
Record name Pigment Yellow 83
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Record name Butanamide, 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(2,1-diazenediyl)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxo-
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Record name 2,2'-[(3,3'-dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
Reactant of Route 2
Reactant of Route 2
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
Reactant of Route 3
Reactant of Route 3
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
Reactant of Route 4
Reactant of Route 4
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
Reactant of Route 5
Reactant of Route 5
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,2'-[(3,3'-Dichloro[1,1'-biphenyl]-4,4'-diyl)bis(azo)]bis[N-(4-chloro-2,5-dimethoxyphenyl)-3-oxobutyramide]

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